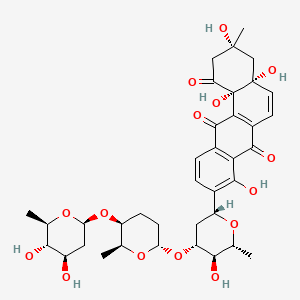

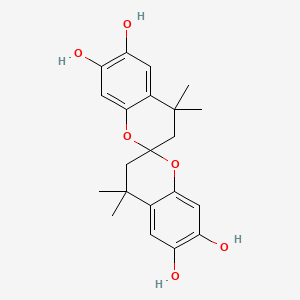

6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing the spirobichroman structure, such as 6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman, involves complex organic synthesis techniques. Notably, the preparation of spirobichroman-containing diether anhydride, a related compound, was achieved through nucleophilic nitrodisplacement followed by alkaline hydrolysis and dehydration processes. This synthesis pathway is indicative of the methods used to create compounds with the spirobichroman structure, emphasizing the role of nucleophilic substitution and careful control of reaction conditions to obtain the desired spirobichroman derivatives with high purity and yield (Hsiao & Yang, 1997).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman reveals intricate arrangements of atoms and bonds, leading to unique physical and chemical properties. For instance, a study on a closely related compound, 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane, provided insights into its crystal and molecular structure, demonstrating the significance of hydrogen bonding and the spiro linkage in determining the supramolecular architecture and melting point of such compounds (Bjork, Brostrom, & Whitcomb, 1997).

Chemical Reactions and Properties

Chemical reactions involving spirobichroman derivatives are complex and can lead to a wide range of products depending on the reactants and conditions employed. The reactivity of the spirobichroman unit within these compounds is influenced by its electronic and steric properties, which can be leveraged to synthesize polymers with specific characteristics. For example, the conversion of spirobichroman derivatives into poly(ether imide)s involves ring-opening polyaddition followed by thermal cyclization, highlighting the versatility of these compounds in polymer synthesis (Hsiao, Yang, & Yang, 1997).

Physical Properties Analysis

The physical properties of spirobichroman-containing compounds, such as thermal stability and solubility, are critical for their application in materials science. Studies have shown that poly(ether imide)s derived from spirobichroman units exhibit high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications (Hsiao & Yang, 1997).

Chemical Properties Analysis

The chemical properties of spirobichroman derivatives, such as reactivity and interactions with other molecules, are fundamentally important for understanding their behavior in various applications. The synthesis of polyimides from spirobichroman derivatives, for example, underscores the reactivity of these compounds in forming high-molecular-weight polymers with desirable mechanical and thermal properties (Hsiao, Yang, & Yang, 1997).

Wissenschaftliche Forschungsanwendungen

- “6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman” is a novel compound with good biocompatibility and biodegradability .

- It is being developed for use as radiation-absorbent materials, drug delivery systems, polymerisation catalysts and for biocompatible and biodegradable substances applications .

- The compound has a CAS Number of 32737-35-2 and a linear formula of C21H24O6 .

“6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman” is a novel compound with good biocompatibility and biodegradability . It is being developed for use in several applications :

- Radiation-Absorbent Materials : The compound can absorb radiation, making it useful in environments where radiation protection is needed .

- Drug Delivery Systems : Due to its biocompatibility and biodegradability, it can be used to deliver drugs to specific parts of the body .

- Polymerisation Catalysts : It can be used to speed up the polymerisation process, which is crucial in the production of various types of plastics .

- Biocompatible and Biodegradable Substances Applications : The compound can be used in the development of materials that are compatible with living tissues and can be broken down by biological processes .

- Antioxidant : It has the ability to scavenge reactive oxygen species and reactive nitrogen, contributing to its multifaceted properties .

- Polymer Stabiliser and Surfactant Capabilities : It can be used to stabilise polymers and act as a surfactant, reducing surface tension .

“6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman” is a novel compound with good biocompatibility and biodegradability . It is being developed for use in several applications :

- Radiation-Absorbent Materials : The compound can absorb radiation, making it useful in environments where radiation protection is needed .

- Drug Delivery Systems : Due to its biocompatibility and biodegradability, it can be used to deliver drugs to specific parts of the body .

- Polymerisation Catalysts : It can be used to speed up the polymerisation process, which is crucial in the production of various types of plastics .

- Biocompatible and Biodegradable Substances Applications : The compound can be used in the development of materials that are compatible with living tissues and can be broken down by biological processes .

- Antioxidant : It has the ability to scavenge reactive oxygen species and reactive nitrogen, contributing to its multifaceted properties .

- Polymer Stabiliser and Surfactant Capabilities : It can be used to stabilise polymers and act as a surfactant, reducing surface tension .

Safety And Hazards

Eigenschaften

IUPAC Name |

4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-6,6',7,7'-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-19(2)9-21(26-17-7-15(24)13(22)5-11(17)19)10-20(3,4)12-6-14(23)16(25)8-18(12)27-21/h5-8,22-25H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUGPQFFJXSTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC(C3=CC(=C(C=C3O2)O)O)(C)C)OC4=CC(=C(C=C41)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325613 | |

| Record name | 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman | |

CAS RN |

32737-35-2 | |

| Record name | 32737-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

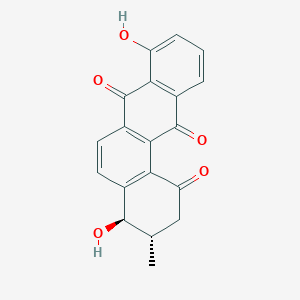

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.